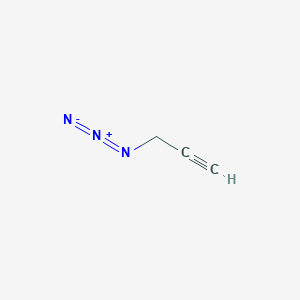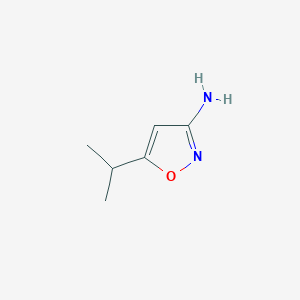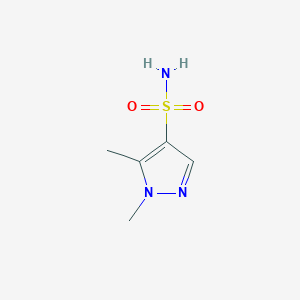
1-Bromo-2,6-naphthyridine
Übersicht
Beschreibung
1-Bromo-2,6-naphthyridine is a chemical compound with the molecular weight of 209.05 . It is a light brown solid .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 1-Bromo-2,6-naphthyridine, has been a subject of interest in the field of synthetic and medicinal chemistry . One method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids, producing monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,6-naphthyridine is represented by the InChI code 1S/C8H5BrN2/c9-8-7-2-3-10-5-6 (7)1-4-11-8/h1-5H . This indicates that the compound is composed of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .
Chemical Reactions Analysis
1,6-Naphthyridines, including 1-Bromo-2,6-naphthyridine, are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids results in monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .
Physical And Chemical Properties Analysis
1-Bromo-2,6-naphthyridine is a light brown solid with a melting point of 94-96°C . It is stored at a temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-Bromo-2,6-naphthyridine and its derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity against different cancer cell lines . The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
These compounds have also been found to be effective against the Human Immunodeficiency Virus (HIV) . This makes them a potential candidate for the development of new antiretroviral drugs .
Antimicrobial Activity
1-Bromo-2,6-naphthyridine exhibits antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management drugs .
Anti-inflammatory Activity
1-Bromo-2,6-naphthyridine has shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antioxidant Activity
These compounds have demonstrated antioxidant activity . Antioxidants are crucial for health as they neutralize harmful free radicals in the body .
Neurological Applications
Naphthyridine alkaloids, which include 1-Bromo-2,6-naphthyridine, have shown multiple neurological activities . This suggests potential applications in the treatment of neurological disorders .
Cardiovascular Applications
These compounds have also shown effects on the cardiovascular system . This could potentially lead to the development of new treatments for cardiovascular diseases .
Safety and Hazards
The safety information for 1-Bromo-2,6-naphthyridine indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
While specific future directions for 1-Bromo-2,6-naphthyridine are not mentioned in the retrieved papers, there is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in various fields, including medicinal chemistry .
Wirkmechanismus
Target of Action
1-Bromo-2,6-naphthyridine is a type of naphthyridine, a class of compounds that have been found to be pharmacologically active . Naphthyridines have a wide range of applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting that they interact with multiple targets
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple pathways may be affected
Result of Action
Naphthyridines have been found to exhibit a variety of biological activities, suggesting that they have multiple effects at the molecular and cellular levels
Action Environment
It has been noted that the synthesis of naphthyridines can be influenced by the choice of solvent
Eigenschaften
IUPAC Name |
1-bromo-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZODPOGAZBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513421 | |
| Record name | 1-Bromo-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,6-naphthyridine | |
CAS RN |
81044-15-7 | |
| Record name | 1-Bromo-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















